Ethyl [2-({[2-(2-chlorophenyl)quinolin-4-yl]carbonyl}amino)-1,3-thiazol-4-yl]acetate
Description
This compound is a hybrid heterocyclic molecule featuring a 1,3-thiazole core linked to a 2-(2-chlorophenyl)quinolin-4-yl moiety via a carbonylamino bridge. The ethyl acetate group at the thiazole-4-yl position enhances solubility and bioavailability, making it a candidate for pharmacological studies. Its synthesis involves multi-step protocols, starting from ethyl 2-(2-amino-1,3-thiazol-4-yl)acetate and proceeding through hydrazide intermediates .
Properties
Molecular Formula |
C23H18ClN3O3S |
|---|---|
Molecular Weight |
451.9 g/mol |
IUPAC Name |
ethyl 2-[2-[[2-(2-chlorophenyl)quinoline-4-carbonyl]amino]-1,3-thiazol-4-yl]acetate |
InChI |
InChI=1S/C23H18ClN3O3S/c1-2-30-21(28)11-14-13-31-23(25-14)27-22(29)17-12-20(16-8-3-5-9-18(16)24)26-19-10-6-4-7-15(17)19/h3-10,12-13H,2,11H2,1H3,(H,25,27,29) |
InChI Key |
NMOJXULLEHYKHM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=CSC(=N1)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=C4Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl [2-({[2-(2-chlorophenyl)quinolin-4-yl]carbonyl}amino)-1,3-thiazol-4-yl]acetate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Quinoline Derivative: The quinoline ring is synthesized through a Friedländer synthesis, which involves the condensation of 2-aminobenzophenone with an aldehyde.
Introduction of the Thiazole Ring: The thiazole ring is introduced via a Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.
Coupling Reaction: The quinoline and thiazole derivatives are coupled using a carbonylation reaction, often facilitated by a palladium catalyst.
Esterification: The final step involves esterification to introduce the ethyl ester group.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and yield. The use of automated systems and advanced purification techniques such as chromatography would ensure the high purity of the final product.
Chemical Reactions Analysis
Thiazole Ring Formation
Thiazole rings are typically synthesized via condensation reactions, such as:
-
Aromatic amine + aldehyde + thioglycolic acid : A common one-pot method under solvent-free conditions or using catalysts like Bi(SCH₂COOH)₃ .
-
Microwave-assisted synthesis : For example, reacting 2-chloroquinoline-3-carbaldehyde with aromatic amines under microwave irradiation (200 W) to form intermediates, followed by cyclization with thioacetic acid .
Quinoline Moiety Integration
The quinoline core is often introduced via:
-
Ullmann coupling or Friedländer synthesis to form the quinoline skeleton.
-
Amide bond formation : The carbonyl group of quinoline may react with amines (e.g., from the thiazole ring) to form the carbonyl-amino linkage .
Esterification
The ethyl acetate group is introduced via esterification, typically using acid catalysts (e.g., acetic acid) under controlled temperatures .
Nucleophilic Substitution
The thiazole ring’s nitrogen and sulfur atoms act as nucleophiles, enabling substitutions at the 2-position. This reactivity is critical for forming the carbonyl-amino linkage with the quinoline moiety .
Cyclization Reactions
Thiazole ring formation involves intramolecular cyclization, driven by the elimination of water or other leaving groups. For example, in thiazolidin-4-one synthesis, thioglycolic acid reacts with aldehydes and amines to form five-membered rings .
Electrophilic Aromatic Substitution
The quinoline’s aromatic system may undergo electrophilic substitution, particularly at the 4-position, influenced by the electron-withdrawing chlorine substituent .
Structural-Activity Relationships (SAR)
SAR studies highlight the role of substituents in modulating biological activity:
Anticancer Potential
-
Mechanism : Likely involves DNA intercalation or kinase inhibition, as seen in analogous quinoline derivatives .
-
SAR Insights : Chlorinated substituents (e.g., 2-chlorophenyl) enhance activity, suggesting a role for halogen bonding in target interactions .
Antimicrobial Activity
-
Thiazole’s role : The thiazole ring’s sulfur atom is known to interact with microbial enzymes, disrupting metabolic pathways .
Challenges and Optimizations
-
Purity Control : Requires rigorous purification (e.g., recrystallization, chromatography) due to the compound’s complexity .
-
Catalyst Selection : PPG (polypropylene glycol) outperforms PEG in some thiazolidin-4-one syntheses, improving yields .
-
Reaction Scalability : Ultrasound or microwave methods reduce energy consumption and reaction times .
This compound’s reactivity and synthesis depend on optimizing multi-step pathways, leveraging thiazole’s nucleophilicity, and strategically incorporating bioactive substituents like the 2-chlorophenyl group. Further SAR studies are needed to fully elucidate its therapeutic potential.
Scientific Research Applications
Structural Features
- Quinoline Ring : Known for its biological activity, particularly in anticancer and antimicrobial applications.
- Thiazole Moiety : Contributes to the compound's pharmacological properties, including anticancer activity.
- Ethyl Acetate Group : Enhances solubility and bioavailability.
Anticancer Activity
Numerous studies have highlighted the anticancer potential of compounds containing thiazole and quinoline derivatives. Ethyl [2-({[2-(2-chlorophenyl)quinolin-4-yl]carbonyl}amino)-1,3-thiazol-4-yl]acetate has been investigated for its efficacy against various cancer cell lines:
- Mechanism of Action : The compound exhibits cytotoxic effects by inducing apoptosis in cancer cells. This is often mediated through the activation of caspases and modulation of cell cycle regulators .
-
Case Studies :
- In vitro studies demonstrated that derivatives of thiazole and quinoline showed significant activity against human lung adenocarcinoma (A549) and glioblastoma (U251) cell lines .
- Structure-activity relationship (SAR) studies indicate that modifications to the thiazole ring can enhance selectivity and potency against specific cancer types .
Antimicrobial Activity
The compound's structural components allow it to exhibit antimicrobial properties. Research has shown that similar thiazole-containing compounds possess activity against bacterial strains such as Staphylococcus aureus and Escherichia coli:
- Antibacterial Studies : this compound has been tested for its ability to inhibit bacterial growth, demonstrating promising results comparable to standard antibiotics .
Additional Therapeutic Potential
Beyond anticancer and antimicrobial activities, the compound may have implications in other therapeutic areas:
- Anti-inflammatory Effects : Some thiazole derivatives have shown potential in reducing inflammation markers, suggesting a possible application in treating inflammatory diseases .
- Antimalarial Activity : Preliminary studies indicate that certain quinoline derivatives exhibit antimalarial properties, which may extend to this compound as well .
Synthesis and Development
The synthesis of this compound typically involves multi-step reactions that include:
- Formation of the quinoline scaffold.
- Introduction of the thiazole ring through cyclization reactions.
- Final esterification to yield the ethyl acetate derivative.
Synthetic Pathways
A common synthetic route involves:
- Step 1 : Synthesis of 2-(2-chlorophenyl)quinoline derivatives.
- Step 2 : Reaction with thioamide compounds to form thiazole rings.
- Step 3 : Esterification with acetic acid derivatives to form the final product.
Mechanism of Action
The mechanism of action of Ethyl [2-({[2-(2-chlorophenyl)quinolin-4-yl]carbonyl}amino)-1,3-thiazol-4-yl]acetate involves its interaction with specific molecular targets. The quinoline and thiazole rings allow the compound to bind to enzymes and receptors, potentially inhibiting their activity. This binding can interfere with biological pathways, leading to therapeutic effects such as anti-cancer activity.
Comparison with Similar Compounds
Structural Features and Substituent Effects
The target compound’s unique 2-(2-chlorophenyl)quinoline group distinguishes it from other thiazole-based esters. Below is a comparative analysis of key analogs:
Physicochemical and Spectroscopic Data
- Synthesis Yield : The target compound’s synthesis achieves moderate yields (~50–60%) via hydrazine-mediated coupling , comparable to methods for ’s analog (55–65% yield via potassium carbonate/DMF reactions) .
- Stability : Inclusion complexes with β-cyclodextrin (as in ’s chlorophenylcarbamoyl esters) improve aqueous solubility, a strategy applicable to the target compound .
- Spectroscopy : NMR data for triazolyl acetates () show δ 1.2–1.4 ppm (ethyl CH3), 4.1–4.3 ppm (CH2O), and 6.8–8.2 ppm (aromatic protons), consistent with the target’s expected spectra .
Key Research Findings and Challenges
- Structural-Activity Relationships (SAR): The 2-chlorophenyl group in the target compound enhances receptor binding compared to non-halogenated analogs (e.g., ’s morpholine-sulfonyl derivative) .
- Contradictions : While suggests CNS activity, structurally similar compounds (e.g., ’s thiazoles) exhibit cytotoxicity in cancer cells, implying divergent biological targets .
- Optimization Opportunities : Hybridization with β-cyclodextrin () or sulfonyl groups () could address solubility or metabolic limitations .
Biological Activity
Ethyl [2-({[2-(2-chlorophenyl)quinolin-4-yl]carbonyl}amino)-1,3-thiazol-4-yl]acetate is a complex organic compound with significant biological activity, particularly in the fields of oncology and infectious disease treatment. This article reviews its synthesis, mechanisms of action, and biological evaluations based on diverse research findings.
Chemical Structure and Properties
Molecular Formula: C29H27ClN2O3S
Molecular Weight: 519.1 g/mol
IUPAC Name: Ethyl 2-[[2-(2-chlorophenyl)quinoline-4-carbonyl]amino]-1,3-thiazole-4-acetate
InChI Key: IFZZRNCTCZPKTF-UHFFFAOYSA-N
The compound features a quinoline moiety, a thiazole ring, and a chlorophenyl group, which contribute to its biological properties. The structural complexity allows for interactions with various biological targets.
The biological activity of this compound is attributed to its ability to interact with specific molecular targets:
- DNA Intercalation: The quinoline moiety can intercalate with DNA, disrupting replication and transcription processes, which may lead to apoptosis in cancer cells.
- Enzyme Inhibition: It inhibits enzymes involved in cell proliferation and metabolic pathways, making it a candidate for anticancer and antimicrobial therapies.
Anticancer Activity
Recent studies have demonstrated the anticancer potential of this compound:
- Cell Line Studies: In vitro assays using various cancer cell lines (e.g., HCT116 colon cancer cells) have shown that the compound exhibits significant cytotoxicity. For instance, compounds derived from similar structures have reported IC50 values ranging from 4.36 μM to 18.76 μM against cancer cells .
- Mechanistic Insights: Molecular docking studies suggest that the compound may inhibit key enzymes such as cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation .
Antimicrobial Activity
The compound also displays antimicrobial properties:
- Antibacterial and Antifungal Effects: Preliminary evaluations indicate that derivatives of the compound exhibit antibacterial and antifungal activities. For example, related compounds have been tested against pathogens like Staphylococcus aureus and Candida albicans, showing promising results .
- Antimalarial Potential: The quinoline structure is known for its antimalarial properties; thus, derivatives of this compound may also be effective against malaria-causing parasites.
Data Table: Summary of Biological Activities
Case Study 1: Synthesis and Evaluation of Thiazole Derivatives
A study synthesized various thiazole derivatives similar to this compound and evaluated their anticancer activities in vitro. The results indicated that modifications in the thiazole ring significantly influenced cytotoxicity against cancer cells, highlighting the importance of structural optimization in drug design .
Case Study 2: Molecular Docking Studies
Molecular docking studies conducted on related quinoline derivatives revealed potential binding affinities to target proteins involved in cancer progression. These studies provide insights into how structural changes can enhance biological activity and selectivity towards cancerous cells compared to healthy ones .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing Ethyl [2-({[2-(2-chlorophenyl)quinolin-4-yl]carbonyl}amino)-1,3-thiazol-4-yl]acetate?
- Methodological Answer : The synthesis typically involves multi-step protocols, including:
- Quinoline Core Formation : Reacting 2-aminobenzophenone derivatives with ethyl 4-chloroacetoacetate in methanol using ceric ammonium nitrate (CAN) as a catalyst (room temperature, 2 h, 84% yield) .
- Thiazole Ring Construction : Coupling intermediates via nucleophilic substitution (e.g., K₂CO₃ in refluxing acetonitrile for 5–6 h) .
- Final Esterification : Acid-catalyzed esterification under anhydrous conditions.
Q. How can structural characterization of this compound be systematically validated?
- Methodological Answer : Use a combination of:
- Spectroscopic Techniques : ¹H/¹³C NMR to confirm aromatic protons and ester functionalities, FT-IR for carbonyl (C=O) stretching (~1700 cm⁻¹), and ESI-MS for molecular ion verification.
- Elemental Analysis : Confirm empirical formula (e.g., C, H, N, S content within ±0.3% theoretical values) .
- X-ray Crystallography (if crystalline): Resolve steric effects of the 2-chlorophenyl and thiazole substituents .
Advanced Research Questions
Q. What computational strategies can predict reactivity or regioselectivity in derivatives of this compound?
- Methodological Answer :
- Quantum Chemical Calculations : Employ density functional theory (DFT) to model transition states for key reactions (e.g., cyclocondensation or acylations).
- Reaction Path Search : Use tools like GRRM or AFIR to identify low-energy pathways for quinoline-thiazole coupling .
- Machine Learning : Train models on analogous quinoline-thiazole systems to predict substituent effects on reaction yields .
Q. How can conflicting data on reaction yields or byproduct formation be resolved?
- Methodological Answer :
- Design of Experiments (DoE) : Apply factorial designs to isolate variables (e.g., temperature, catalyst loading) causing discrepancies. For example, use a 2³ factorial matrix to test CAN catalyst efficiency (0.5–1.5 mol%) .
- HPLC-MS Tracking : Identify byproducts (e.g., unreacted intermediates or hydrolysis products) under varying conditions .
- Kinetic Modeling : Fit rate equations to experimental data to pinpoint rate-limiting steps .
Q. What advanced analytical techniques address challenges in quantifying trace impurities?
- Methodological Answer :
- HPLC-DAD/UV : Use reverse-phase C18 columns with gradient elution (water/acetonitrile + 0.1% TFA) to separate impurities.
- LC-HRMS : Detect low-abundance species (e.g., chlorinated byproducts) with ppm-level sensitivity .
- NMR Relaxation Measurements : Quantify residual solvents (e.g., ethyl acetate) via ¹³C relaxation times .
Methodological Notes
- Safety Protocols : Adhere to institutional chemical hygiene plans (e.g., fume hood use for chlorinated intermediates, waste disposal guidelines) .
- Data Reproducibility : Archive raw spectral data (e.g., Bruker NMR files) and chromatograms in FAIR-compliant repositories.
- Interdisciplinary Collaboration : Integrate synthetic chemistry with computational modeling teams to accelerate reaction optimization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
